3,5-二氟苄醇

描述

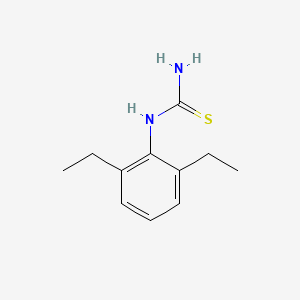

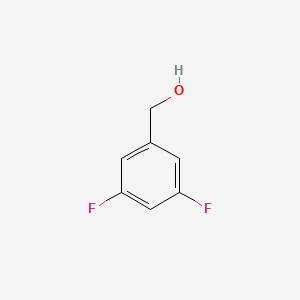

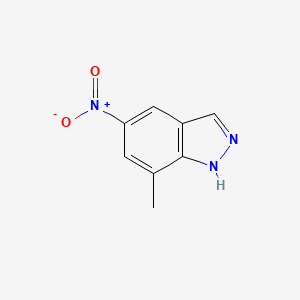

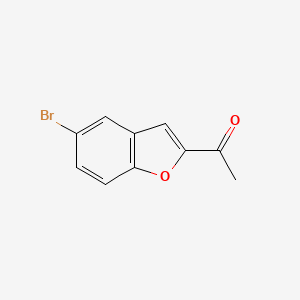

3,5-Difluorobenzyl alcohol is a fluorinated derivative of benzyl alcohol, where two hydrogen atoms on the benzene ring are substituted by fluorine atoms at the 3 and 5 positions. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related benzyl alcohol derivatives has been explored in various studies. For instance, dihydroxybenzyl alcohol was synthesized from dihydroxybenzoic acid through esterification, acylation, and reduction processes, achieving a high yield and presenting an environmentally friendly approach . Although this method does not directly apply to 3,5-difluorobenzyl alcohol, it provides insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 3,5-difluorobenzyl alcohol has been investigated using rotational spectroscopy. The rotational spectra of its OH and OD isotopologues were measured, revealing that the OCα-C1C2 dihedral angle is significantly smaller than in non-fluorinated benzyl alcohol. This structural difference is evident in the rotational spectrum, where transitions are split into two component lines due to a tunneling motion of the CH2OH group, indicating two equivalent minima above and below the aromatic ring .

Chemical Reactions Analysis

While specific reactions of 3,5-difluorobenzyl alcohol are not detailed in the provided papers, the photochemistry of related 3,5-dimethoxybenzyl compounds has been studied. These compounds exhibit solvolytic reactivity consistent with SN1 mechanisms, suggesting that the fluorinated analogs might undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-difluorobenzyl alcohol can be inferred from studies on similar compounds. For example, the vibrational spectra of 3,5-dimethoxybenzyl alcohol have been analyzed, providing a basis for understanding the vibrational modes that might be present in 3,5-difluorobenzyl alcohol . Additionally, the use of scandium trifluoromethanesulfonate as a Lewis acid catalyst in acylation reactions involving alcohols suggests potential reactivity for 3,5-difluorobenzyl alcohol in such transformations .

科学研究应用

旋转光谱和分子结构

- 旋转光谱分析:已经分析了 3,5-二氟苄醇的旋转光谱,揭示了与苯甲醇相比在分子结构上的差异。这些差异反映在旋转光谱的特征中,表明 CH2OH 基团在芳香环上方和下方两个等效极小值之间的隧穿运动。这项研究通过环氟化深入了解了苯甲醇中的内部旋转隧穿 (Evangelisti & Caminati,2019 年)。

振动光谱和制药应用

- 振动光谱研究:已经使用拉曼光谱和 FTIR 光谱研究了 3,5-二氟苄醇的分子振动光谱。这项研究对于了解与药物中间体和树枝状分子相关的分子结构和性质非常重要 (Han 等人,2010 年)。

氟化试剂和化学转化

- 在氟化试剂中的应用:研究探索了使用 3,5-二氟苄醇的衍生物作为氟化试剂,通过氟原子取代醇和羧酸中的羟基。该应用对于化学合成和改性过程至关重要 (Dmowski & Kamiński,1983 年)。

光解和质谱应用

- 光解监测:已经使用膜进样质谱 (MIMS) 监测了 3,5-二氟苄醇衍生物的光解产物。该技术允许对光解产物进行在线分析,这在光化学研究中至关重要 (Wong 等人,1996 年)。

分子聚集和包封研究

- 分子聚集行为:已经研究了基于 3,5-二羟基苄醇(3,5-二氟苄醇的相关化合物)的树状聚合物的聚集行为。这些研究重点关注分子间氢键和染料的包封,为类似化合物在材料科学和纳米技术中的潜在应用提供了见解 (Bourrier 等人,2004 年)。

电化学应用和合成

- 合成中的电还原:已经对与 3,5-二氟苄醇相关的多氟苄醇的电还原进行了研究。这些研究重点关注在硫酸水溶液中使用固体阴极进行产物选择性合成,突出了在电化学合成中的潜在应用 (Iwasaki 等人,1987 年)。

药物化学中的脱氧官能化

- 醇的脱氧三氟甲基化:对醇(包括与 3,5-二氟苄醇相关的醇)的脱氧官能化研究对现代医学产生了重大影响。这包括开发脱氧氟化和脱氧三氟甲基化的方法,这些方法对于将氟原子掺入类药物分子中非常重要 (Intermaggio 等人,2022 年)。

安全和危害

3,5-Difluorobenzyl alcohol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

It’s worth noting that similar compounds, such as dichlorobenzyl alcohol, have been found to exhibit antibacterial, antiviral, and local anesthetic properties . The local anesthetic action is thought to be due to a reduced sodium channel blockade . The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Result of Action

Similar compounds have been found to cause respiratory irritation, skin irritation, and serious eye irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluorobenzyl alcohol. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It should be kept away from heat, sparks, and flame . Moreover, it is advised to use the compound only outdoors or in a well-ventilated area .

属性

IUPAC Name |

(3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGIHEKXJKHXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335045 | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluorobenzyl alcohol | |

CAS RN |

79538-20-8 | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)